molecular formula C12H14N2O3 B2823746 Methyl (1-ethyl-2-oxoindolin-5-yl)carbamate CAS No. 921542-29-2

Methyl (1-ethyl-2-oxoindolin-5-yl)carbamate

Cat. No. B2823746
CAS RN: 921542-29-2
M. Wt: 234.255
InChI Key: GTJHKJWDXIFVGU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, some novel Mannich base isatin derivatives were synthesized by reacting 1-(5-methyl-2-oxoindolin-3-ylidene)-4-(substitutedpyridin-2-yl)thiosemicarbazide with formaldehyde and several secondary amines . Another method involves the reaction of methanol and urea .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been documented. For instance, urea can spontaneously react with the alcohol in wine to form Ethyl Carbamate . Also, a copper-catalyzed cross-coupling reaction of amines with alkoxycarbonyl radicals generated from carbazates provides carbamates under mild conditions .

Scientific Research Applications

Antineoplastic and Antifilarial Agents

A series of compounds including methyl and ethyl 5-(alkoxycarbonyl)-1H-benzimidazole-2-carbamates were synthesized and showed significant antineoplastic and antifilarial activities. These compounds demonstrated growth inhibition in L1210 cells and significant in vivo antifilarial activity against adult worms of various species in experimentally infected jirds, indicating their potential as therapeutic agents in cancer and filarial infections (Ram et al., 1992).

Antitumor Activity

R17934-NSC 238159, a new antitumor agent containing a similar carbamate structure, was found active against several types of leukemia and carcinomas in experimental models. This compound's low toxicity and therapeutic efficacy highlight the potential for clinical applications in cancer treatment (Atassi & Tagnon, 1975).

Synthesis and Biological Activity

The facile one-pot synthesis of substituted hydantoins from carbamates, including the bioactive anticonvulsant drug ethotoin, illustrates the chemical versatility and potential pharmaceutical applications of carbamate derivatives. This method avoids hazardous reagents and provides a streamlined approach to synthesizing important compounds (Tanwar, Ratan, & Gill, 2017).

Bactericidal Activity

Merocyanine dyes derived from the reaction involving N-substituted phthalimide and similar compounds demonstrated high bactericidal activity against E. coli, S. aureus, and S. albas, suggesting their potential use in developing new antimicrobial agents (Abdel-Rahman & Khalil, 1978).

Future Directions

Indole derivatives, which include “Methyl (1-ethyl-2-oxoindolin-5-yl)carbamate”, have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . This suggests that there is a lot of potential for future research in this area.

properties

IUPAC Name

methyl N-(1-ethyl-2-oxo-3H-indol-5-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O3/c1-3-14-10-5-4-9(13-12(16)17-2)6-8(10)7-11(14)15/h4-6H,3,7H2,1-2H3,(H,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTJHKJWDXIFVGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)CC2=C1C=CC(=C2)NC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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